Lornoxicam

Vue d'ensemble

Description

Lornoxicam, également connu sous le nom de chlorténoxicam, est un anti-inflammatoire non stéroïdien (AINS) de la classe des oxicams. Il possède des propriétés analgésiques (soulagement de la douleur), anti-inflammatoires et antipyrétiques (réduction de la fièvre). This compound est utilisé pour traiter divers types de douleurs, en particulier celles résultant de maladies inflammatoires des articulations, de l'arthrose, de la chirurgie, de la sciatique et d'autres inflammations .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le lornoxicam est synthétisé par une série de réactions chimiques. Le processus commence par la réaction de condensation du méthyl 5-chloro-3-chlorosulfonylthiophène-2-carboxylate et du chlorhydrate de sarcosine méthyl ester. Ceci est suivi par une réaction de fermeture de cycle dans une solution de méthylate de sodium, et enfin, par une amidation par la 2-aminopyridine pour générer du this compound .

Méthodes de production industrielle

Pour la production industrielle, le this compound est préparé en pesant les matières premières, y compris la tromethamine, le mannitol et l'édétate disodique. Celles-ci sont dissoutes dans de l'eau pour injection, et le pH est ajusté à 8,0-9,0. La solution est ensuite stérilisée, filtrée et lyophilisée pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le lornoxicam subit diverses réactions chimiques, y compris :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent également être réalisées sur le this compound.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent l'acide trifluoroacétique, l'acétonitrile et le méthylate de sodium. Les conditions varient en fonction de la réaction spécifique, mais elles impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation, qui peuvent être analysés à l'aide de méthodes chromatographiques .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé dans l'étude des anti-inflammatoires non stéroïdiens et de leurs propriétés chimiques.

Biologie : Le this compound est utilisé pour étudier ses effets sur les systèmes biologiques, en particulier ses propriétés anti-inflammatoires et analgésiques.

Médecine : Il est utilisé dans les essais cliniques pour évaluer son efficacité dans le traitement de la douleur et de l'inflammation associées à diverses affections, y compris la polyarthrite rhumatoïde et l'arthrose

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antidouleur.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les enzymes cyclo-oxygénases (COX-1 et COX-2). Cette inhibition réduit la synthèse des prostaglandines et du thromboxane, qui sont des médiateurs de la douleur, de l'inflammation et de la fièvre. En bloquant ces voies, le this compound réduit efficacement l'inflammation, la douleur et la fièvre .

Applications De Recherche Scientifique

Lornoxicam has a wide range of scientific research applications:

Chemistry: It is used in the study of nonsteroidal anti-inflammatory drugs and their chemical properties.

Biology: this compound is used to study its effects on biological systems, particularly its anti-inflammatory and analgesic properties.

Medicine: It is used in clinical trials to evaluate its efficacy in treating pain and inflammation associated with various conditions, including rheumatoid arthritis and osteoarthritis

Industry: This compound is used in the pharmaceutical industry for the production of pain-relief medications.

Mécanisme D'action

Lornoxicam exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the synthesis of prostaglandins and thromboxane, which are mediators of pain, inflammation, and fever. By blocking these pathways, this compound effectively reduces inflammation, pain, and fever .

Comparaison Avec Des Composés Similaires

Le lornoxicam est comparé à d'autres AINS, tels que le piroxicam, le ténociclam et le méloxicam. Bien que tous ces composés appartiennent à la classe des oxicams et partagent des propriétés similaires, le this compound est unique par son inhibition puissante de la biosynthèse des prostaglandines, ce qui contribue à son efficacité prononcée . De plus, le this compound s'est avéré plus efficace et mieux toléré que le rofécoxib dans des études cliniques .

Liste de composés similaires

- Piroxicam

- Ténociclam

- Méloxicam

- Rofécoxib

Activité Biologique

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, primarily utilized for its analgesic and anti-inflammatory properties. Its biological activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its pharmacological effects by inhibiting both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. This dual inhibition results in the reduction of inflammation, pain, fever, and swelling. The drug is rapidly absorbed from the gastrointestinal tract, with a high degree of protein binding (approximately 99% to serum albumin) and a significant volume of distribution .

Pharmacokinetics

| Parameter | Value |

|---|---|

| Absorption | 90-100% from GI tract |

| Protein Binding | 99% bound to plasma proteins |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 3-5 hours |

Anti-inflammatory Activity

Research indicates that this compound has significant anti-inflammatory effects. A study demonstrated that this compound administration in camels resulted in an anti-inflammatory phenotype characterized by reduced expression of major histocompatibility complex (MHC) class II molecules on blood monocytes . Furthermore, it decreased the capacity of neutrophils and monocytes to uptake bacteria and produce reactive oxygen species (ROS) upon stimulation.

Analgesic Efficacy

This compound has been shown to provide effective pain relief in various clinical settings. A randomized controlled trial involving patients undergoing third molar surgery found that a preemptive dose of 16 mg this compound significantly reduced postoperative pain compared to placebo . In another study comparing this compound with morphine for acute pain management, this compound demonstrated comparable analgesic efficacy with a better tolerability profile .

Case Studies

- Postoperative Pain Management :

- Intravenous Regional Anesthesia :

Clinical Applications

This compound is primarily indicated for:

- Management of moderate to severe acute pain

- Treatment of inflammatory conditions

- Postoperative analgesia

Propriétés

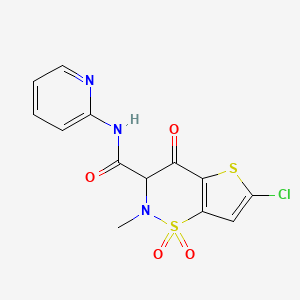

IUPAC Name |

6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHQHAUOOXYABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

70374-39-9, 70374-27-5 | |

| Record name | Lornoxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lornoxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lornoxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lornoxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORNOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.